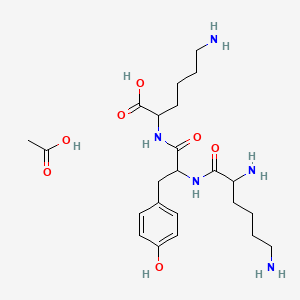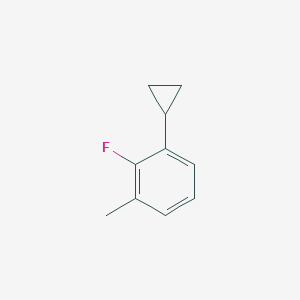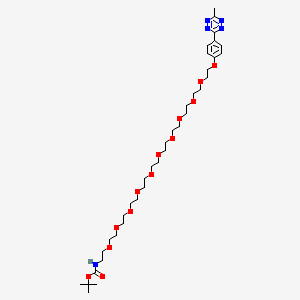
Methyltetrazine-PEG11-NH-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG11-NH-Boc is a monodisperse polyethylene glycol (PEG) reagent that contains a methyltetrazine moiety and a tert-butoxycarbonyl (Boc) protecting group. The hydrophilic PEG spacer arm enhances water solubility and reduces aggregation of labeled proteins stored in solution. The Boc protecting group can be removed under acidic conditions.
準備方法
Synthetic Routes and Reaction Conditions
The methyltetrazine group is known for its selective reactivity with strained alkenes and alkynes via bioorthogonal inverse electron-demand Diels-Alder reactions . The Boc protecting group is introduced to protect the amine functionality during the synthesis and can be removed under acidic conditions to reveal the free amine group.
Industrial Production Methods
The industrial production of Methyltetrazine-PEG11-NH-Boc involves large-scale synthesis using automated reactors and purification systems. The process includes the precise control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Methyltetrazine-PEG11-NH-Boc undergoes several types of chemical reactions, including:
Bioorthogonal Reactions: The methyltetrazine moiety reacts selectively with strained alkenes and alkynes via inverse electron-demand Diels-Alder reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Bioorthogonal Reactions: Common reagents include strained alkenes and alkynes.
Deprotection Reactions: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed
Bioorthogonal Reactions: The major products are the conjugates formed between the methyltetrazine moiety and the strained alkene or alkyne.
Deprotection Reactions: The major product is the free amine derivative of Methyltetrazine-PEG11.
科学的研究の応用
Methyltetrazine-PEG11-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a bifunctional linker in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, due to its bioorthogonal reactivity.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
作用機序
Methyltetrazine-PEG11-NH-Boc exerts its effects through bioorthogonal inverse electron-demand Diels-Alder reactions. The methyltetrazine moiety selectively reacts with strained alkenes and alkynes, forming stable covalent bonds. This reactivity is utilized in various applications, such as bioconjugation and targeted drug delivery . The Boc protecting group can be removed under acidic conditions to reveal the free amine group, which can further react with other functional groups.
類似化合物との比較
Methyltetrazine-PEG11-NH-Boc is unique due to its combination of a methyltetrazine moiety and a Boc-protected amine group, separated by a hydrophilic PEG11 spacer. This structure provides enhanced water solubility and reduced aggregation of labeled proteins. Similar compounds include:
Methyltetrazine-PEG4-NH-Boc: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.
Methyltetrazine-PEG11-NH2: Lacks the Boc protecting group, making it more reactive but less stable during storage.
Methyltetrazine-PEG11-COOH: Contains a carboxyl group instead of an amine group, providing different reactivity and application potential.
特性
分子式 |
C36H61N5O13 |
|---|---|
分子量 |
771.9 g/mol |
IUPAC名 |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H61N5O13/c1-31-38-40-34(41-39-31)32-5-7-33(8-6-32)53-30-29-52-28-27-51-26-25-50-24-23-49-22-21-48-20-19-47-18-17-46-16-15-45-14-13-44-12-11-43-10-9-37-35(42)54-36(2,3)4/h5-8H,9-30H2,1-4H3,(H,37,42) |
InChIキー |
LRPFLYOVBDDVBA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


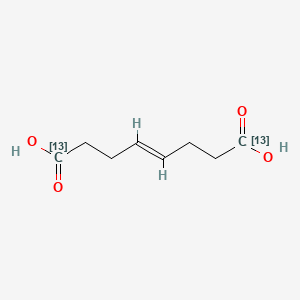
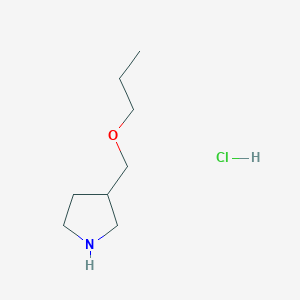
![(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13712361.png)
![O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl](/img/structure/B13712364.png)

![6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)
![1-[(Chloromethoxy)methyl]-3,5-difluorobenzene](/img/structure/B13712388.png)
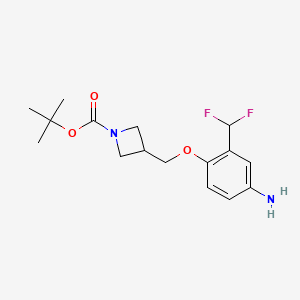
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinepropanol](/img/structure/B13712413.png)
